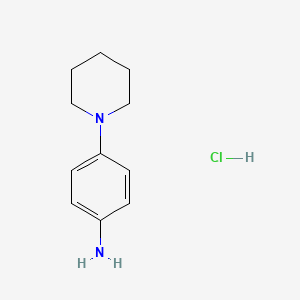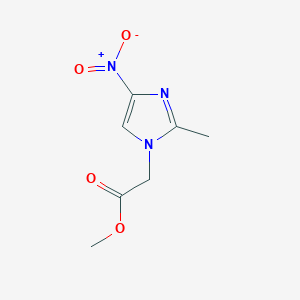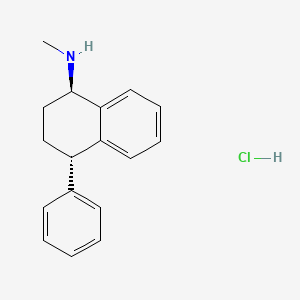
Tametraline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tametraline Hydrochloride is a chemical compound known for its role as a norepinephrine-dopamine reuptake inhibitor. It was initially investigated by Pfizer and is the parent compound of a series of chemicals that led to the development of sertraline, a widely used antidepressant . This compound is recognized for its potential in treating various neurological conditions due to its ability to influence neurotransmitter levels in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tametraline Hydrochloride involves several steps, starting with the formation of the tetralin ring system. The key steps include:
Cyclization: Formation of the tetralin ring through cyclization reactions.
Amine Introduction: Introduction of the amine group to the tetralin ring.
Methylation: Methylation of the amine group to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Tametraline Hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the tetralin ring or the amine group.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
Tametraline Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of norepinephrine-dopamine reuptake inhibitors.
Biology: Investigated for its effects on neurotransmitter levels and neurological functions.
Medicine: Explored for potential therapeutic uses in treating depression, anxiety, and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical research.
Mechanism of Action
Tametraline Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, two key neurotransmitters in the brain. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognitive function. The molecular targets include norepinephrine and dopamine transporters, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor developed from Tametraline.
Indatraline: An indanamine homolog of Tametraline with similar reuptake inhibition properties.
Dasotraline: Another norepinephrine-dopamine reuptake inhibitor with a different chemical structure.
Uniqueness: Tametraline Hydrochloride is unique due to its specific stereochemistry and its role as a precursor to sertraline. Unlike sertraline, which primarily targets serotonin reuptake, this compound has a broader spectrum of action, affecting both norepinephrine and dopamine reuptake .
Properties
CAS No. |
52371-37-6 |
|---|---|
Molecular Formula |
C17H20ClN |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
(1R,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17;/h2-10,14,17-18H,11-12H2,1H3;1H/t14-,17+;/m0./s1 |
InChI Key |
XTSOELQVDLSJFM-SQQLFYIASA-N |
SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Isomeric SMILES |
CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
| 52760-47-1 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


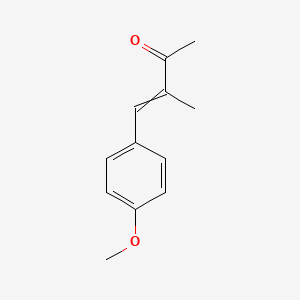
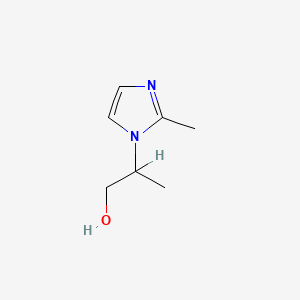
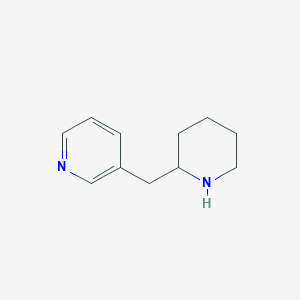
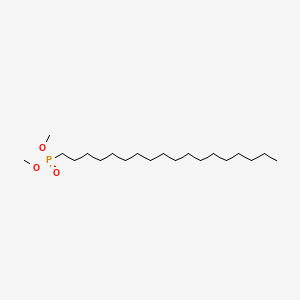
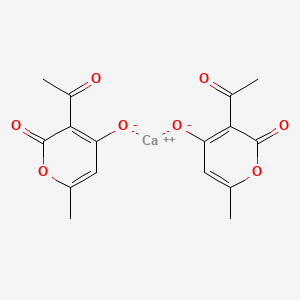
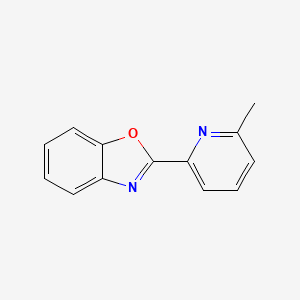
![1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1634257.png)
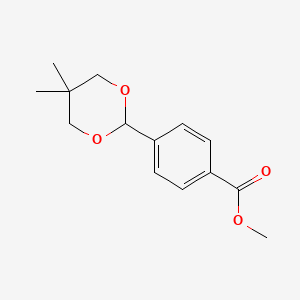
![5-Amino-2-(5-aminobenzo[d]oxazol-2-yl)phenol](/img/structure/B1634269.png)
![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole](/img/structure/B1634272.png)
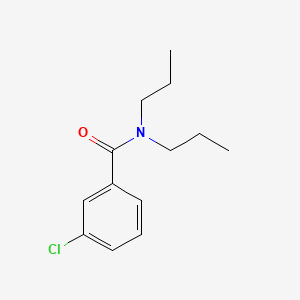
![N-[4-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B1634277.png)
